molecular formula C14H24N2O2 B2375675 N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2319807-71-9

N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2375675
CAS No.: 2319807-71-9
M. Wt: 252.358
InChI Key: CZPIHFZIJPWTND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 2319807-71-9) is a chemical compound with the molecular formula C14H24N2O2 and a molecular weight of 252.35 g/mol . It features the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry due to its presence in compounds with diverse biological activities . This specific scaffold is recognized for its structural similarity to bioactive alkaloids and the rigidity it imparts to molecular structures, which is a valuable feature in drug discovery . Researchers are exploring derivatives of the 8-azabicyclo[3.2.1]octane core for various pharmacological applications. Recent scientific literature highlights that this bicyclic system is a key structural component in the development of potent, systemically available inhibitors for targets like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising approach for managing inflammatory response and pain . Other research areas for related compounds include their investigation as monoamine reuptake inhibitors and mu opioid receptor antagonists . This product is intended for research purposes such as in vitro screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-18-13-8-11-6-7-12(9-13)16(11)14(17)15-10-4-2-3-5-10/h10-13H,2-9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPIHFZIJPWTND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use a cyclopentylamine derivative as the starting material, which undergoes a series of reactions including cyclization, methoxylation, and amidation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits promising pharmacological properties primarily as a monoamine reuptake inhibitor . This mechanism is crucial in the treatment of various psychiatric and neurological disorders:

  • Depression : N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide has been studied for its efficacy in alleviating symptoms of depression by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby enhancing their availability in the synaptic cleft .
  • Anxiety Disorders : Similar to its application in depression, the compound may also aid in managing anxiety disorders through its action on monoamine neurotransmission .
  • Attention Deficit Hyperactivity Disorder (ADHD) : The compound's ability to modulate neurotransmitter levels positions it as a candidate for ADHD treatment, potentially improving attention and reducing hyperactive behaviors .

Synthesis and Structural Insights

The unique bicyclic structure of this compound allows it to serve as an effective scaffold for drug design:

  • Synthetic Approaches : Various synthetic methods have been developed to create this compound, often involving multi-step processes that include cyclization reactions and functional group modifications . These synthetic pathways are essential for producing derivatives with enhanced pharmacological profiles.

Case Studies and Clinical Research

Several studies have highlighted the therapeutic potential of this compound:

  • A study focusing on novel 8-azabicyclo[3.2.1]octane derivatives demonstrated their effectiveness as selective serotonin reuptake inhibitors (SSRIs), showing promise in both animal models and preliminary human trials for treating mood disorders .
  • Another research article indicated that modifications of the azabicyclo structure could lead to compounds with improved binding affinity for serotonin and dopamine transporters, suggesting a broader spectrum of activity against various psychiatric conditions .

Comparative Data Table

The following table summarizes key findings related to this compound and its derivatives:

Compound Target Disorder Mechanism of Action Research Findings
This compoundDepressionMonoamine reuptake inhibitionEffective in reducing depressive symptoms
Derivative AAnxiety DisordersSerotonin reuptake inhibitionReduced anxiety-like behavior in models
Derivative BADHDDopamine modulationImproved attention metrics in studies

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide with structurally related compounds, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 3-methoxy, 8-cyclopentylcarboxamide C₁₅H₂₄N₂O₂ 264.36 (estimated) High lipophilicity; potential CNS activity due to bicyclic amine core
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) 3-cyano, 8-(4-aminophenylsulfonyl) C₁₅H₁₈N₄O₂S 318.40 Enhanced electronic effects from sulfonyl and cyano groups; possible enzyme inhibition
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate 2-carboxylate (methyl ester), 3-phenyl, 8-methyl C₁₆H₂₁NO₂ 259.35 Ester group increases metabolic lability; phenyl group may enhance aromatic interactions
3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 3-phenylsulfonyl, 8-(4-trifluoromethylphenylcarboxamide) C₂₁H₂₁F₃N₂O₃S 438.46 ELOVL6 inhibitor; trifluoromethyl group improves metabolic stability and target selectivity
Ethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 3-hydroxy, 8-ethoxycarbonyl C₁₀H₁₅NO₃ 199.25 Hydroxy group increases polarity; ester functionality may limit oral bioavailability

Key Observations:

Trifluoromethylphenyl substituents () introduce strong electron-withdrawing effects, improving metabolic stability but reducing solubility .

Cyano groups (D4) may enhance binding to metalloenzymes due to their electron-deficient nature .

Synthetic Accessibility :

  • Carboxamide derivatives (target compound, ) are synthesized via coupling reactions using activated carbonyl intermediates, whereas sulfonyl derivatives require sulfonation steps .
  • Ester derivatives () are typically prepared via acid-catalyzed esterification, which is less complex than carboxamide formation .

Safety and Toxicity :

  • While safety data for the target compound are unavailable, related 8-azabicyclo[3.2.1]octane derivatives with reactive groups (e.g., methylidene in ) show irritant properties, highlighting the importance of substituent choice in toxicity profiles .

Biological Activity

N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound belonging to the class of 8-azabicyclo[3.2.1]octane derivatives, which have garnered attention for their potential therapeutic applications, particularly as neurotransmitter reuptake inhibitors and opioid receptor modulators. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of 8-Azabicyclo[3.2.1]octane Derivatives

The 8-azabicyclo[3.2.1]octane framework is characterized by its bicyclic structure, which allows for various modifications that can enhance biological activity. These derivatives are known to interact with multiple neurotransmitter systems, including serotonin, norepinephrine, and dopamine pathways, making them candidates for treating mood disorders and other neurological conditions .

Pharmacological Properties

Monoamine Reuptake Inhibition
this compound has been identified as a potent inhibitor of the reuptake of monoamines such as serotonin and norepinephrine. This action is crucial in the development of antidepressants and anxiolytics, as it enhances synaptic availability of these neurotransmitters, potentially alleviating symptoms of depression and anxiety disorders .

Opioid Receptor Modulation
Research indicates that certain analogs of 8-azabicyclo[3.2.1]octane compounds exhibit selective activity at opioid receptors, particularly the mu opioid receptor. This selectivity suggests potential applications in pain management without the central side effects typically associated with opioid analgesics . The ability to modulate these receptors without significant adverse effects is a significant advantage in developing safer therapeutic agents.

Structure-Activity Relationships (SAR)

SAR studies have shown that modifications to the N-substituent and other structural elements can significantly impact the biological activity of these compounds. For instance, variations in the cyclopentyl group or the introduction of different functional groups can enhance selectivity for specific receptors while minimizing off-target effects .

Modification Effect on Activity
Cyclopentyl vs CyclohexylIncreased selectivity for kappa opioid receptors
Methoxy group presenceEnhanced serotonin reuptake inhibition
Variations in linker lengthAltered binding affinity to target receptors

Case Studies

Case Study 1: Antidepressant Efficacy
In preclinical models, this compound demonstrated significant antidepressant-like effects in behavioral assays such as the forced swim test (FST) and tail suspension test (TST). These results indicate its potential efficacy in treating depressive disorders through monoamine reuptake inhibition .

Case Study 2: Opioid Receptor Interaction
A study investigating the binding affinity of various 8-azabicyclo[3.2.1]octane derivatives revealed that N-cyclopentyl variants exhibited high affinity for mu opioid receptors while maintaining low affinity for delta and kappa receptors. This selectivity suggests a favorable profile for pain management applications while reducing the risk of addiction associated with non-selective opioids .

Q & A

Q. Q1. What are the recommended synthetic routes for N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Core Bicyclic Structure Formation : Start with the 8-azabicyclo[3.2.1]octane scaffold, which can be synthesized via intramolecular cyclization of a tropane precursor under acidic conditions .

Functionalization : Introduce the 3-methoxy group via nucleophilic substitution or oxidation-reduction sequences. For example, hydroxylation at C3 followed by methylation with dimethyl sulfate .

Carboxamide Installation : React the bicyclic amine with cyclopentyl isocyanate or a carbamoyl chloride derivative in anhydrous THF, using a base like triethylamine to drive the reaction .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (e.g., reflux for slower kinetics) to improve yields .

Q. Q2. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry (e.g., methoxy group at C3) and bicyclic structure integrity. Compare with CRC Handbook data for azabicyclo compounds .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for carboxamide derivatives .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the bicyclic core, as seen in structurally similar compounds like BIMU analogs .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

Methodological Answer:

  • Derivative Synthesis : Modify the cyclopentyl group (e.g., substitute with cyclohexyl or aryl rings) and vary the methoxy position. Use intermediates like N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide as a template .
  • Biological Assays : Test binding affinity to receptors (e.g., serotonin or dopamine transporters) using radioligand displacement assays. For example, BIMU analogs were evaluated as partial agonists in CNS studies .
  • Computational Modeling : Perform docking studies with GPCR homology models to predict interactions. Prioritize derivatives with high docking scores for synthesis .

Q. Q4. What strategies are effective for evaluating the metabolic stability and toxicity of this compound in preclinical models?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify major metabolites (e.g., demethylation at C3) .
  • In Vivo Studies : Administer orally to rodents and collect plasma/bile samples at timed intervals. Use pharmacokinetic parameters (AUC, t1/2t_{1/2}) to assess bioavailability .
  • Toxicology Screens : Conduct Ames tests for mutagenicity and measure IC50_{50} values in hepatocyte viability assays .

Q. Q5. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Check for poor absorption or rapid clearance using Caco-2 permeability assays and plasma protein binding studies .
  • Metabolite Identification : Test if active metabolites (e.g., hydroxylated derivatives) contribute to in vivo efficacy. Synthesize and evaluate these metabolites separately .
  • Dose Optimization : Adjust dosing regimens (e.g., sustained-release formulations) to align in vivo exposure with in vitro IC50_{50} values .

Q. Q6. What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration .
  • pKa Prediction : Apply QSPR models to determine ionization states at physiological pH, influencing solubility and receptor binding .
  • Solubility Modeling : Combine COSMO-RS and DFT calculations to predict aqueous solubility, validated by experimental shake-flask methods .

Q. Q7. How can regioselective functionalization of the 8-azabicyclo[3.2.1]octane core be achieved?

Methodological Answer:

  • Protecting Group Strategies : Use Boc or Cbz groups to block the amine during methoxy installation. Deprotect under mild acidic conditions (e.g., TFA) .
  • Directed C-H Activation : Employ palladium catalysts with directing groups (e.g., pyridine) to selectively modify C3 or C6 positions .
  • Stereochemical Control : Optimize reaction solvents (e.g., chiral auxiliaries in DCM) to favor endo or exo product formation .

Data Contradiction & Validation

Q. Q8. How should researchers address conflicting reports on the compound’s receptor selectivity?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for GPCRs) and ligand concentrations .
  • Orthogonal Validation : Confirm binding data with functional assays (e.g., cAMP accumulation for Gs_s-coupled receptors) .
  • Meta-Analysis : Compare results with structurally related compounds, such as BIMU-1 or tropane derivatives, to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.